Regulatory Identity vs. Non-Designated Pyrazine Derivatives
3-Phenylpyrazin-2-ol holds a unique regulatory designation not shared by its immediate structural analogs (e.g., unsubstituted pyrazin-2-ol or 2-hydroxy-6-phenylpyrazine). It is formally recognized as both Ampicillin EP Impurity H and Cefaclor EP Impurity F by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [1]. This dual designation creates a verifiable procurement value: the compound is mandated as a reference standard for the identification and quantitation of specific degradation products in finished pharmaceutical products. Generic pyrazine derivatives, despite similar molecular weights, lack this specific regulatory mapping and therefore possess zero utility in the validated HPLC/LC-MS methods used for batch release testing of ampicillin and cefaclor formulations [2].
| Evidence Dimension | Pharmacopoeial Reference Standard Designation |
|---|---|
| Target Compound Data | Ampicillin EP Impurity H (CAS 73200-73-4) / Cefaclor EP Impurity F (CAS 2882-18-0) |
| Comparator Or Baseline | Unsubstituted 2-Hydroxypyrazine (CAS 6270-63-9); 6-Methyl-3-phenylpyrazin-2-ol |
| Quantified Difference | Target compound is explicitly listed in EP/USP monographs for β-lactam impurity profiling; comparators are not listed. |
| Conditions | Regulatory documentation (EP Monograph 0163 - Ampicillin Sodium; EP Monograph 0986 - Cefaclor) |
Why This Matters
This differentiation is critical for procurement: only the exact designated impurity is acceptable for method validation, ensuring audit readiness and FDA/EMA compliance.
- [1] ChemWhat. (2026). Ampicillin EP Impurity H (CAS: 73200-73-4) Regulatory Datasheet. View Source
- [2] SynZeal Research. (2026). Cefaclor EP Impurity F (2882-18-0) Technical Datasheet. View Source
